
Codeine phosphate sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine phosphate sesquihydrate is a useful research compound. Its molecular formula is C36H54N2O17P2 and its molecular weight is 848.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action
Codeine acts primarily as an agonist at the mu-opioid receptors in the central nervous system, leading to decreased perception of pain and increased pain tolerance. It is also metabolized into morphine, which contributes to its analgesic effects. The pharmacokinetics of codeine phosphate sesquihydrate indicate that it is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring approximately 60 minutes post-administration .
Clinical Applications
2.1 Pain Management
this compound is indicated for the relief of mild to moderate pain, including postoperative pain and chronic cancer-related pain. Dosages typically range from 15 mg to 60 mg every four to six hours as needed, with a maximum daily dose not exceeding 240 mg .
2.2 Cough Suppression
As an antitussive agent, codeine is effective in reducing cough reflexes. It is often used in combination with other medications in cough syrups for adults .
2.3 Treatment of Diarrhea
this compound can also be utilized for symptomatic relief of diarrhea, particularly when other treatments are ineffective. The recommended dosage for this application mirrors that used for pain management .
Efficacy in Pain Relief
A randomized double-blind placebo-controlled trial demonstrated that a single oral dose of codeine phosphate significantly reduced postoperative pain compared to placebo, affirming its efficacy as an analgesic . The study highlighted the variability in metabolism among individuals, with some patients classified as "poor metabolizers" experiencing reduced analgesic effects.
Combination Therapies
Research has explored the effectiveness of this compound when combined with other analgesics such as paracetamol and metamizole. These combinations have shown enhanced analgesic effects while potentially reducing the required doses of each component .
Antitussive Properties
A study examining various antitussive agents found that codeine phosphate was particularly effective in suppressing cough associated with upper respiratory tract infections . The study emphasized the need for careful consideration of dosing to minimize side effects.
Comparative Analysis of Codeine Phosphate Forms
Formulation Type | Indications | Typical Dosage |
---|---|---|
Codeine Phosphate Tablets | Pain relief, cough suppression | 15-60 mg every 4-6 hours |
Codeine Phosphate Syrup | Cough suppression | 15-30 mg three to four times daily |
Combination Products (e.g., Caffetin) | Pain relief, antitussive | Varies based on combination |
Safety and Side Effects
While this compound is generally safe when used as directed, it carries risks associated with opioid use, including potential for addiction and withdrawal symptoms if not tapered appropriately . Common side effects include constipation, nausea, and sedation.
Análisis De Reacciones Químicas
Aqueous Dissociation and Ionic Behavior
Codeine phosphate sesquihydrate dissociates in water into codeine cations and phosphate anions, facilitated by its high solubility (1 part in 4 parts water) . The dissociation can be represented as:
C18H21NO3⋅H3PO4⋅1.5H2O→C18H21NO3++HPO42−+1.5H2O
The phosphate anions participate in hydrogen-bonding networks with water molecules and codeine’s hydroxy/protonated amino groups, which stabilize the crystal lattice .
Thermal Dehydration and Polymorphic Transitions
Thermogravimetric analysis reveals a multi-step dehydration pathway :
Temperature Range (°C) | Process | Product Form | Water Loss per Codeine Unit |
---|---|---|---|
50–90 | Loss of 0.5 H₂O | COP-M (monohydrate) | 0.5 H₂O |
90–120 | Loss of 0.5 H₂O | COP-H (hemihydrate) | 0.5 H₂O |
120–180 | Complete dehydration | COP-AI (anhydrate) | 0.5 H₂O |
180–210 | Polymorphic transition | COP-AII (anhydrate) | – |
-
COP-S → COP-M → COP-H → COP-AI → COP-AII : This sequence is driven by endothermic transitions observed via DSC and in situ XRPD .
-
The anhydrate COP-AII exhibits positive thermal expansion, with diffraction peaks shifting to higher angles upon heating .
Hydrogen-Bonding Influence on Reactivity
The hydrogen-bonding network differs significantly between hydrates:
Property | COP-S (Sesquihydrate) | COP-H (Hemihydrate) |
---|---|---|
Water Molecules | 1.5 per codeine cation | 0.5 per codeine cation |
Hydrogen Bonds | 2D phosphate-water layers | Ribbon-like phosphate chains |
Crystal Morphology | Cracked microcrystals (~0.1 μm) | Prismatic single crystals (>500 μm) |
These structural differences impact stability: COP-S remains stable at room temperature and under humid conditions, while COP-M is metastable .
Metabolic Conversion
In biological systems, codeine undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6), converting ~5–10% to morphine, its active metabolite :
CodeineCYP2D6Morphine
This O-demethylation enhances analgesic efficacy but varies genetically due to CYP2D6 polymorphism .
Stability and Degradation
Propiedades
Número CAS |
5913-76-8 |
---|---|
Fórmula molecular |
C36H54N2O17P2 |
Peso molecular |
848.8 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;trihydrate |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;;/m00...../s1 |
Clave InChI |
UDIMULCGRYVAIM-REWFBLHLSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OP(=O)(O)O.OP(=O)(O)O |
Key on ui other cas no. |
5913-76-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.